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Cat. No.: B1291412 Get Quote

An In-depth Technical Guide to 3-Amino-4-fluorophenylboronic Acid

Introduction
3-Amino-4-fluorophenylboronic acid is a specialized organic compound that serves as a

crucial building block and intermediate in modern organic synthesis.[1] With its unique

trifunctional structure, comprising an amino group, a fluorine atom, and a boronic acid moiety, it

is of significant interest to researchers in medicinal chemistry and materials science. The

presence of the boronic acid group makes it an ideal substrate for palladium-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of

contemporary drug discovery for the formation of carbon-carbon bonds.[2][3][4]

This guide provides a comprehensive overview of 3-Amino-4-fluorophenylboronic acid,

detailing its chemical properties, synthesis protocols, and primary applications, with a focus on

its role in the development of novel pharmaceutical agents.

Chemical Structure and Physicochemical Properties
The structure of 3-Amino-4-fluorophenylboronic acid features a benzene ring substituted

with a boronic acid group [-B(OH)₂], an amino group [-NH₂], and a fluorine atom [-F]. The

specific arrangement of these groups dictates its reactivity and utility in synthesis.

Key Identifiers and Properties:
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IUPAC Name: (3-amino-4-fluorophenyl)boronic acid[5]

SMILES String: OB(O)C1=CC=C(F)C(N)=C1[6]

InChI Key: SYBMNJPUZMUPGQ-UHFFFAOYSA-N[5][6]

The quantitative physicochemical properties are summarized in the table below for easy

reference.

Property Value Source(s)

CAS Number 873566-75-7 [5][6][7]

Molecular Formula C₆H₇BFNO₂ [1][5][6][7]

Molecular Weight 154.93 g/mol [1][6][7]

Appearance
White to off-white or light

brown solid/powder
[1][5][7]

Density 1.3 ± 0.1 g/cm³ [7]

Boiling Point
346.0 ± 52.0 °C at 760 mmHg

(Predicted)
[1][7]

Flash Point 163.0 ± 30.7 °C [1][7]

PSA (Polar Surface Area) 66.48 Å² [7]

LogP 0.64 [7]

Synthesis Protocols and Experimental Workflows
The synthesis of 3-Amino-4-fluorophenylboronic acid can be achieved through multiple

synthetic routes. Below are detailed protocols derived from established methodologies,

accompanied by workflow diagrams.

Synthesis Route 1: From o-Fluoronitrobenzene
This method involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro

group and a final coupling reaction with a boron source.[8]
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Step 1: Bromination of o-Fluoronitrobenzene

o-Fluoronitrobenzene is mixed with sulfuric acid.

N-bromosuccinimide (NBS) is added portion-wise to the mixture.

The reaction is heated to 65-75 °C and monitored until completion.

Upon cooling, the mixture is poured into ice water, and the product, 2-fluoro-5-

bromonitrobenzene, is extracted and dried.[8]

Step 2: Reduction to 2-Fluoro-5-bromoaniline

The 2-fluoro-5-bromonitrobenzene from the previous step is mixed with iron powder and

ethanol.

Glacial acetic acid is added dropwise at room temperature.

The mixture is heated to 55-65 °C until the reaction is complete.

The product, 2-fluoro-5-bromoaniline, is purified via column chromatography.[8]

Step 3: Borylation via Coupling Reaction

2-Fluoro-5-bromoaniline is placed in a flask with tetrahydroxydiboron, a nickel catalyst

(e.g., NiCl₂(dppp)), triphenylphosphine, and diisopropylethylamine in ethanol under a

nitrogen atmosphere.

The reaction is heated at 55-65 °C for 5-8 hours.

After completion, the catalyst is filtered off, and the filtrate is evaporated.

The crude product is dissolved in hydrochloric acid and purified by extraction to yield 3-
Amino-4-fluorophenylboronic acid.[8]
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Synthesis of 3-Amino-4-fluorophenylboronic Acid (Route 1)

o-Fluoronitrobenzene Intermediate A
(2-Fluoro-5-bromonitrobenzene)

 1. NBS, H₂SO₄

 65-75 °C Intermediate B
(2-Fluoro-5-bromoaniline)

 2. Fe, EtOH
 Glacial Acetic Acid

 55-65 °C
3-Amino-4-fluorophenylboronic Acid

 3. (HO)₂B-B(OH)₂
 NiCl₂(dppp), PPh₃

 55-65 °C

Click to download full resolution via product page

Synthesis Workflow (Route 1)

Synthesis Route 2: From p-Fluorobromobenzene
An alternative pathway begins with p-fluorobromobenzene, proceeding through borylation,

nitration, and a final reduction step.[9]

Step 1: Borylation to p-Fluorophenylboronic Acid

A Grignard reagent is first prepared from p-fluorobromobenzene and magnesium.

This Grignard reagent is then reacted with trimethyl borate.

Subsequent hydrolysis of the resulting boronate ester yields the intermediate, p-

fluorophenylboronic acid.[9]

Step 2: Nitration to 3-Nitro-4-fluorophenylboronic Acid

Fuming nitric acid is cooled to a low temperature (-55 °C to -20 °C).

The p-fluorophenylboronic acid is added slowly in batches while stirring vigorously.

The reaction is maintained at this temperature for approximately 2 hours.

The reaction mixture is then poured into crushed ice, and the pH is adjusted to 3-6 with

sodium carbonate.

The product, 3-nitro-4-fluorophenylboronic acid, is extracted with ethyl acetate and

purified.[9]
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Step 3: Hydrogenation Reduction

The 3-nitro-4-fluorophenylboronic acid is hydrogenated using a palladium on carbon

(Pd/C) catalyst.

This catalytic hydrogenation reduces the nitro group to an amino group, yielding the final

product, 3-Amino-4-fluorophenylboronic acid.[9]

Synthesis of 3-Amino-4-fluorophenylboronic Acid (Route 2)

p-Fluorobromobenzene Intermediate A
(p-Fluorophenylboronic acid)

 1. Mg
 2. B(OMe)₃

 3. H₃O⁺ Intermediate B
(3-Nitro-4-fluorophenylboronic acid)

 Fuming HNO₃

 -55 to -20 °C
3-Amino-4-fluorophenylboronic Acid

 H₂, Pd/C

Click to download full resolution via product page

Synthesis Workflow (Route 2)

Key Applications in Drug Development
The primary utility of 3-Amino-4-fluorophenylboronic acid in drug development stems from

its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is one of the most

powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-

hybridized carbon atoms, to construct biaryl and substituted aromatic structures common in

pharmaceutical compounds.[4][10]

The Suzuki-Miyaura Coupling Reaction
In a typical Suzuki coupling, an organoboron compound (like 3-Amino-4-fluorophenylboronic
acid) reacts with an organohalide (R-X) in the presence of a palladium catalyst and a base.[4]

[11] The reaction is valued for its mild conditions, tolerance of a wide variety of functional

groups, and the low toxicity of its boron-containing reagents.[4]

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a

palladium(II) complex.[11]
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Transmetalation: The organic group from the boronic acid is transferred to the palladium(II)

complex. This step requires activation by a base.[4][11]

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the

palladium(0) catalyst.[11]
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Generalized Suzuki-Miyaura Catalytic Cycle

Transmetalation

Pd(0)L₂

Ar-Pd(II)L₂-X

Ar-Pd(II)L₂-Ar'

Coupled Product (Ar-Ar')

 Reductive
 Elimination

Aryl Halide (Ar-X)

 Oxidative
 Addition

3-Amino-4-fluorophenylboronic Acid (Ar'-B(OH)₂) Base

Click to download full resolution via product page

Role in Suzuki-Miyaura Coupling
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Safety and Handling
3-Amino-4-fluorophenylboronic acid is a chemical reagent that requires careful handling in a

laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Hazard Information Precautionary Measures

GHS Pictogram GHS07 (Exclamation Mark)[6]

Signal Word Warning[6]

Hazard Statements

Harmful if swallowed, in contact with skin, or if

inhaled.[7][12] Causes skin and serious eye

irritation.[12] May cause respiratory irritation.[12]

Handling

Use only in a chemical fume hood.[7] Wear

protective gloves, laboratory clothing, and safety

goggles.[7][12] Avoid inhaling dust.[1] Wash

hands thoroughly after handling.[7]

Storage

Store in a dry, cool, and well-ventilated place.[1]

Keep containers tightly closed. Avoid contact

with oxidizing agents and acids.[1][7]

Conclusion
3-Amino-4-fluorophenylboronic acid is a valuable and versatile building block for the

synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-

coupling reactions makes it an indispensable tool for medicinal chemists and drug development

professionals aiming to construct novel biaryl compounds with potential therapeutic activity. A

thorough understanding of its properties, synthesis, and safe handling is essential for its

effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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